1-Methyl-2-quinolone

Übersicht

Beschreibung

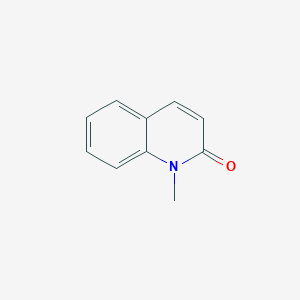

1-Methyl-2-chinolon ist eine heterocyclische Verbindung, die zur Chinolon-Familie gehört. Es zeichnet sich durch ein Chinolinringsystem mit einer Methylgruppe aus, die an das Stickstoffatom an der ersten Position gebunden ist, und einer Carbonylgruppe an der zweiten Position. Diese Verbindung findet sich häufig in verschiedenen Alkaloiden und hat aufgrund ihrer potenziellen biologischen Aktivitäten Aufmerksamkeit erregt .

Vorbereitungsmethoden

1-Methyl-2-chinolon kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Cyclisierung von 2-Aminobenzophenon-Derivaten. Diese Reaktion erfordert in der Regel saure Bedingungen und erhöhte Temperaturen. Eine andere Methode beinhaltet die Kondensation von Anilin-Derivaten mit β-Ketoestern, gefolgt von einer Cyclisierung unter basischen Bedingungen . Industrielle Produktionsmethoden nutzen oft diese Synthesewege, können aber unterschiedliche Katalysatoren und Lösungsmittel verwenden, um Ausbeute und Reinheit zu optimieren.

Analyse Chemischer Reaktionen

1-Methyl-2-chinolon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Persäuren zu Chinolon-N-Oxiden oxidiert werden.

Reduktion: Die Reduktion von 1-Methyl-2-chinolon kann zu Dihydrochinolonen führen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Nucleophile Substitutionsreaktionen können am Carbonylkohlenstoff stattfinden, was zur Bildung verschiedener Derivate führt.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Methyl-2-quinolone serves as a foundational structure in the development of numerous biologically active compounds. Its framework is integral to over 300 quinoline alkaloids, many of which exhibit diverse biological activities such as cytotoxicity, antiparasitic effects, and antitumor properties . The compound's ability to be modified at various positions allows for the synthesis of derivatives with enhanced pharmacological profiles.

Table 1: Biological Activities of this compound Derivatives

| Compound Type | Activity | Reference |

|---|---|---|

| 1-Methyl-2-alkenyl-4(1H)-quinolones | Antimycobacterial | |

| 3-substituted 2-methyl-4(1H)-quinolones | Antimalarial | |

| Evocarpine analogs | Antimycobacterial |

Antimycobacterial Activity

Recent studies have highlighted the efficacy of this compound derivatives against mycobacteria, including Mycobacterium fortuitum and M. smegmatis. A series of new compounds synthesized from MeQone demonstrated potent inhibitory effects with minimum inhibitory concentration (MIC) values as low as 1.0 mg/L .

Case Study: Synthesis and Evaluation of Antimycobacterial Compounds

In a study involving the synthesis of 23 new derivatives, researchers found that compounds with specific aliphatic side chains at position-2 exhibited superior antimycobacterial activity compared to standard treatments like ethambutol and isoniazid. Notably, the compound with a double bond α,β to the quinolone ring showed enhanced potency .

Antimalarial Properties

The structural diversity of this compound has also led to its exploration in antimalarial drug development. Research on substituted quinolones has identified several derivatives with promising activity against Plasmodium falciparum, the causative agent of malaria. For instance, one derivative exhibited an IC50 value of 90 nM against the malarial parasite, demonstrating good selectivity and potential for further development .

Table 2: Antimalarial Activity of Quinoline Derivatives

| Compound | IC50 (nM) | Target Organism | Reference |

|---|---|---|---|

| Compound 5a | 90 | Plasmodium falciparum | |

| Compound 10a | 1250 | Trypanosoma brucei |

Drug Development Scaffold

The versatility of the MeQone framework makes it an attractive scaffold for drug development. Its ability to undergo modifications allows chemists to create libraries of compounds that can be screened for various biological activities. This approach facilitates the discovery of new therapeutic agents across multiple disease categories.

Recent Advances in Synthesis

Recent advancements in synthetic methodologies have improved the accessibility of MeQone derivatives, enabling more efficient exploration of structure-activity relationships (SAR). Techniques such as one-pot modular synthesis have been employed to generate diverse libraries of quinolone compounds with tailored biological properties .

Wirkmechanismus

The mechanism of action of 1-methyl-2-quinolone involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their function and leading to bacterial cell death. In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-2-chinolon kann mit anderen Chinolon-Derivaten verglichen werden, wie zum Beispiel:

2-Methyl-4-chinolon: Ähnlich in der Struktur, aber mit unterschiedlichen Substitutionssmustern, was zu unterschiedlichen biologischen Aktivitäten führt.

3-Methyl-2-chinolon: Ein weiteres Isomer mit unterschiedlichen chemischen Eigenschaften und Anwendungen.

4-Hydroxy-2-chinolon: Bekannt für seine Verwendung in der pharmazeutischen Chemie aufgrund seines einzigartigen pharmakologischen Profils

1-Methyl-2-chinolon zeichnet sich durch sein spezifisches Substitutionssmuster aus, das im Vergleich zu seinen Isomeren und anderen Chinolon-Derivaten eine einzigartige Reaktivität und biologische Aktivität verleiht.

Eigenschaften

IUPAC Name |

1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEMNJMSULGQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060552 | |

| Record name | 2(1H)-Quinolinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-43-9 | |

| Record name | 1-Methyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-quinolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Methyl-2-quinolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Quinolinone, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Quinolinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2(1H)-quinolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-2-QUINOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ470VV48X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.